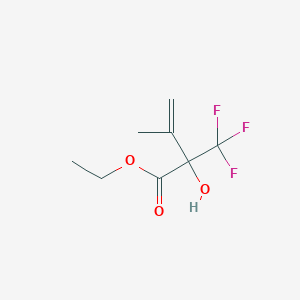
Ethyl2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a versatile chemical compound with a unique structure that includes a trifluoromethyl group. This compound is used in various scientific research applications due to its distinctive properties, making it valuable in fields such as organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be achieved through several methods. One common approach involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be conducted under conventional or microwave irradiation methods .
Industrial Production Methods
Industrial production of this compound often involves the use of flow microreactor systems, which provide a more efficient, versatile, and sustainable process compared to traditional batch methods . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group into a carbonyl group.
Reduction: Reduction reactions can be used to convert the ester group into an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydride, trifluoroacetimidoyl chloride, and various oxidizing and reducing agents. Reaction conditions often involve the use of solvents such as acetonitrile and specific temperature controls to optimize yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl-containing compounds, while substitution reactions can produce a variety of trifluoromethylated derivatives .
Applications De Recherche Scientifique
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is widely used in scientific research due to its unique properties. Some of its applications include:
Mécanisme D'action
The mechanism of action of ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and stability of the compound. This group can participate in various chemical reactions, leading to the formation of new compounds with enhanced properties .
Comparaison Avec Des Composés Similaires
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate can be compared with other trifluoromethyl-containing compounds. Some similar compounds include:
Trifluoromethyl ketones: These compounds also contain the trifluoromethyl group and exhibit similar reactivity.
Trifluoromethyl sulfone: This compound has a similar structure but different chemical properties due to the presence of the sulfone group
Conclusion
Ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate is a valuable compound in scientific research due to its unique properties and versatility. Its applications in organic synthesis, medicinal chemistry, and material science make it an important tool for researchers. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Propriétés
Formule moléculaire |
C8H11F3O3 |
|---|---|
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-methyl-2-(trifluoromethyl)but-3-enoate |
InChI |
InChI=1S/C8H11F3O3/c1-4-14-6(12)7(13,5(2)3)8(9,10)11/h13H,2,4H2,1,3H3 |
Clé InChI |
BECDMUWARKAAJB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=C)C)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


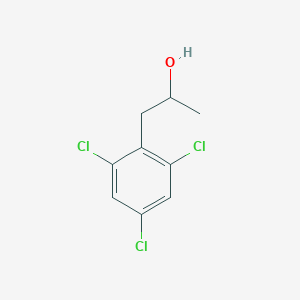
![7-amino-1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B13551384.png)
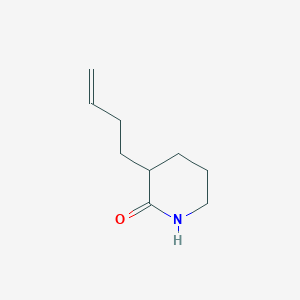
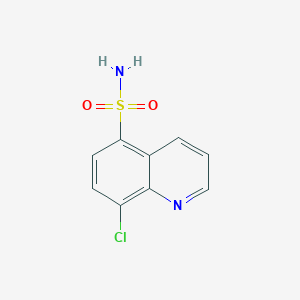
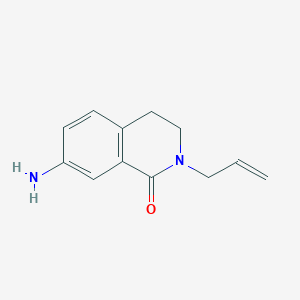
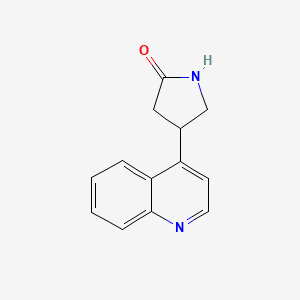
![1,2-Dihydrospiro[pyrido[2,3-d][1,3]oxazine-4,3'-pyrrolidin]-2-onedihydrochloride](/img/structure/B13551415.png)
![N-({3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]phenyl}methyl)-3,5,6-trimethylpyrazine-2-carboxamide dihydrochloride](/img/structure/B13551417.png)
![N-(2-acetylphenyl)-2-[(6-benzyl-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)sulfanyl]acetamide;hydrochloride](/img/structure/B13551424.png)


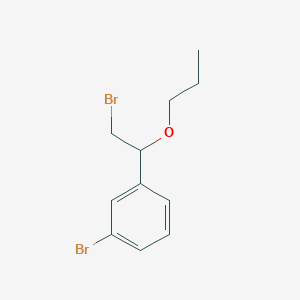
![1-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13551452.png)

